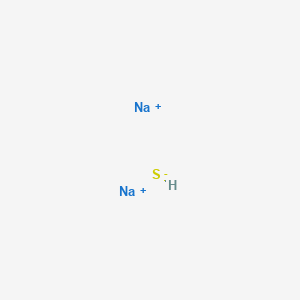

Disodium;sulfanide

Description

Historical Trajectories and Foundational Research of Disodium (B8443419) Sulfanide

The history of disodium sulfanide is intrinsically linked to the discovery of its constituent elements. Sulfur has been known since antiquity, but its status as an element was cemented by Antoine Lavoisier in 1777. americanelements.com Sir Humphry Davy first isolated sodium in 1807. americanelements.com While the precise date of the first synthesis of disodium sulfanide is not clearly documented, methods for its use in synthesis were reported as early as 1901 for the creation of disulfides. tandfonline.com

Foundational research established that anhydrous disodium sulfanide adopts an antifluorite crystal structure. webelements.comvedantu.com In this cubic lattice arrangement, the sodium ions (Na⁺) occupy the positions typically held by fluoride (B91410) ions in a fluorite structure, and the sulfide (B99878) ions (S²⁻) take the place of the calcium ions. vedantu.com Early research also characterized its chemical behavior, noting its utility as a potent nucleophile and reducing agent in organic chemistry. wikipedia.orgchemicalbook.com It is also known to be produced from waste liquors during the manufacturing of other sodium-sulfur compounds. atamanchemicals.com

Contemporary Significance and Research Frontiers of Disodium Sulfanide in Chemical Sciences

The significance of disodium sulfanide in modern chemistry is multifaceted, spanning large-scale industrial processes to advanced materials science. It is a cornerstone of the Kraft process in the pulp and paper industry, where it helps dissolve lignin (B12514952) in wood fibers. drugbank.comwikipedia.orgvedantu.com Other major industrial applications include water treatment, where it acts as an oxygen scavenger and a precipitant for heavy metals, and the textile industry, where it serves as a bleaching and desulfurizing agent. wikipedia.orgvedantu.comspectrumchemical.com It is also employed in leather tanning, ore flotation, and the synthesis of sulfur dyes and rubber chemicals. wikipedia.org

In contemporary academic research, disodium sulfanide is valued as a readily available source of the sulfide ion and for its role in generating hydrogen sulfide (H₂S). H₂S is recognized as an important endogenous gaseous transmitter with anti-inflammatory and cytoprotective properties, making disodium sulfanide a key reagent in related biochemical and medical studies. drugbank.comechemi.com

Current research frontiers are actively exploring its properties and applications:

Materials Science: It is utilized in the synthesis of semiconductor metal sulfide nanoparticles and quantum dots, which have applications in electronics and photovoltaics. chemicalbook.com

Computational Chemistry: Advanced ab-initio calculations are being used to model and predict the electronic, structural, and transport properties of disodium sulfanide with high accuracy, including its band gap and bulk modulus. researchgate.net

Organic Synthesis: Its role as a nucleophile continues to be exploited in novel synthetic methodologies, such as in Sandmeyer-type reactions and the synthesis of thioethers. wikipedia.org It is also used as a catalyst in reactions like the synthesis of thioamides.

Extractive Metallurgy: Research is ongoing into its use as a selective depressant in the flotation separation of minerals, for instance, in separating copper and molybdenum sulfides. researchgate.net

Properties

Molecular Formula |

HNa2S+ |

|---|---|

Molecular Weight |

79.06 g/mol |

IUPAC Name |

disodium;sulfanide |

InChI |

InChI=1S/2Na.H2S/h;;1H2/q2*+1;/p-1 |

InChI Key |

VDQVEACBQKUUSU-UHFFFAOYSA-M |

Canonical SMILES |

[Na+].[Na+].[SH-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques for Disodium Sulfanide

Industrial Production Routes of Disodium (B8443419) Sulfanide

The industrial manufacturing of disodium sulfanide is primarily driven by two major routes: the reactive absorption of hydrogen sulfide (B99878) and the thermochemical reduction of sodium sulfate (B86663). These methods are designed for large-scale production to meet the demands of various industries, including textiles, pulp and paper, and water treatment. marketresearchintellect.comproficientmarketinsights.com

Reactive Absorption of Hydrogen Sulfide in Alkaline Solutions

A significant industrial method for producing disodium sulfanide involves the reaction of hydrogen sulfide (H₂S) with a strong alkaline solution, typically sodium hydroxide (B78521) (NaOH). marketresearchintellect.com This process, known as reactive absorption, is an efficient way to convert hazardous hydrogen sulfide gas, often a byproduct of industrial processes, into a valuable chemical. semanticscholar.org

The fundamental chemical reaction is:

H₂S + 2NaOH → Na₂S + 2H₂O

In this process, hydrogen sulfide gas is bubbled through a concentrated sodium hydroxide solution. prepchem.com The reaction is typically carried out under controlled temperature and pressure to ensure optimal absorption and reaction rates. google.com For instance, one patented method utilizes a sodium hydroxide solution at approximately 40-45°C under normal pressure for the reactive absorption of hydrogen sulfide waste gas. google.com The resulting solution contains sodium sulfide, along with some sodium hydrosulfide (B80085) (NaHS) and other impurities, which may then undergo further purification steps. google.comtrimeric.com The concentration of the final product can be adjusted by controlling the ratio of reactants and the reaction conditions.

Thermochemical Reduction of Sodium Sulfate Precursors

Na₂SO₄ + 2C → Na₂S + 2CO₂ acs.org

This reaction is a cornerstone of the Leblanc process, a historical industrial method for producing sodium carbonate. wikipedia.org The process requires high temperatures, typically in the range of 900°C to 1100°C, to facilitate the reduction. jamgroupco.com The selection of the reducing agent and the control of the reaction temperature are crucial for the efficiency of the process and the purity of the final product. jamgroupco.com Recent advancements in this area have focused on improving energy efficiency and reducing the environmental impact of the process. mdpi.comresearchgate.net

A variation of this method involves using hydrogen gas as the reducing agent in a dilute-phase fluidized system. mdpi.comresearchgate.net This innovative approach aims to address the challenges associated with the low-temperature eutectic formation between Na₂S and Na₂SO₄, which can lead to sintering and blockages in the reactor. researchgate.net By controlling the reaction temperature and the ratio of Na₂S to Na₂SO₄, a high conversion rate of sodium sulfate to sodium sulfide can be achieved. mdpi.com

Laboratory-Scale Synthesis Protocols for Disodium Sulfanide

In a laboratory setting, disodium sulfanide can be prepared through various methods that offer greater control over the purity and form of the final product. These protocols are essential for research and for applications requiring high-purity sodium sulfide.

Preparation via Direct Reaction of Elemental Sulfur and Sodium Sulfite (B76179)

Disodium sulfanide can be synthesized in the laboratory by the direct reaction of elemental sulfur with sodium sulfite (Na₂SO₃). atamanchemicals.com This reaction involves heating an aqueous solution of sodium sulfite with sulfur powder. atamanchemicals.com The reaction is as follows:

Na₂SO₃ + S → Na₂S₂O₃

This reaction actually produces sodium thiosulfate (B1220275), not sodium sulfide. To obtain sodium sulfide, a different approach is needed. A common laboratory method involves the reaction of elemental sulfur with sodium metal in anhydrous ammonia (B1221849) or in dry tetrahydrofuran (B95107) (THF) with a catalytic amount of naphthalene. wikipedia.orgsciencemadness.org The reaction is:

2Na + S → Na₂S wikipedia.orgsciencemadness.org

This method yields anhydrous sodium sulfide.

Another laboratory preparation involves the reaction of sulfur with sodium hydroxide. google.comyoutube.com When elemental sulfur is dissolved in a hot solution of sodium hydroxide, a mixture of sodium sulfide and sodium polysulfides is formed. youtube.com The stoichiometry of the reactants can be adjusted to favor the formation of sodium sulfide. youtube.com

Controlled Crystallization and Hydrate Formation of Disodium Sulfanide

Disodium sulfanide can exist in various hydrated forms, with the nonahydrate (Na₂S·9H₂O) being the most common. wikipedia.orgsciencemadness.org The controlled crystallization of disodium sulfanide from aqueous solutions is a crucial step in obtaining the desired hydrate. The solubility of sodium sulfide in water is highly dependent on temperature, a property that is exploited in the crystallization process. wikipedia.org

By carefully controlling the temperature and concentration of the sodium sulfide solution, specific hydrates can be precipitated. For example, anhydrous sodium sulfide crystals can be obtained by concentrating an aqueous solution at a temperature of 97°C or higher. google.com Below this temperature, various hydrates of sodium sulfide are formed. google.com The preparation of well-defined nonahydrate and pentahydrate crystals has been developed for applications in thermochemical heat storage. researchgate.net The process often involves the recrystallization of a crude sodium sulfide product to obtain a purer crystalline form. researchgate.net

The dehydration of hydrated sodium sulfide under controlled conditions, such as heating in a stream of nitrogen or under vacuum, can be used to prepare the anhydrous form or lower hydrates. prepchem.com

Novel Synthetic Approaches and Derivatization of Disodium Sulfanide

Researchers are continuously exploring new and improved methods for the synthesis of disodium sulfanide and its derivatives, driven by the need for more efficient, environmentally friendly, and selective processes.

One novel approach is the use of microwave-assisted synthesis. acs.orgnih.govwhiterose.ac.uk This method has been shown to selectively produce sodium sulfide and sodium disulfide at significantly lower temperatures (100-200°C) compared to traditional methods. nih.gov This technique offers a pathway to high-purity materials with good control over the resulting polymorphs. nih.gov

Another area of innovation is the synthesis of sodium sulfide thin films. aip.org Methods such as RF magnetron sputtering are being investigated for the direct deposition of well-defined films of sodium sulfides, which are of interest for applications in batteries and other electronic devices. aip.org

The derivatization of disodium sulfanide is important for its quantification in various matrices, particularly in biological samples where it is a precursor to hydrogen sulfide. nih.gov Derivatization with reagents like monobromobimane (B13751) (MBB) converts sulfide into a stable, fluorescent product that can be detected and quantified using techniques like high-performance liquid chromatography (HPLC). nih.govmdpi.comresearchgate.net This allows for the sensitive and reliable measurement of reactive sulfide species. Other derivatizing agents, such as pyrylium (B1242799) salts, are also being explored for the simple and sensitive determination of sulfide. researchgate.net

Furthermore, the use of sodium polysulfides (Na₂Sₓ) as a self-flux in the synthesis of sulfide solid electrolytes represents a novel strategy. nanoge.org This approach avoids the need for delicate sulfide precursors and allows for reactions to be carried out under ambient pressure, simplifying the synthesis of materials for all-solid-state sodium batteries. nanoge.org

Chemical Reactivity and Mechanistic Investigations of Disodium Sulfanide

Fundamental Inorganic Reaction Pathways of Disodium (B8443419) Sulfanide

Acid-Base Equilibria and Protonation Dynamics of the Sulfanide Anion

The sulfanide anion (S²⁻) is the conjugate base of the hydrosulfide (B80085) ion (HS⁻), which in turn is the conjugate base of hydrogen sulfide (B99878) (H₂S). In aqueous solutions, sodium sulfide dissolves and the sulfide ion undergoes extensive hydrolysis, establishing equilibria that render the solution basic. wikipedia.orglibretexts.org

The protonation dynamics involve two key equilibria:

S²⁻(aq) + H₂O(l) ⇌ HS⁻(aq) + OH⁻(aq)

HS⁻(aq) + H₂O(l) ⇌ H₂S(aq) + OH⁻(aq)

The sulfide ion is a strong base. libretexts.org The equilibrium for the first protonation step lies significantly to the right. Consequently, aqueous solutions of sodium sulfide contain a significant proportion of hydrosulfide ions and have a characteristically high pH, often around 10.4. wikipedia.orgvedantu.com The gradual hydrolysis can also lead to the release of hydrogen sulfide gas, which has a distinctive rotten-egg smell. libretexts.org

The acid dissociation constants (pKa) are crucial for understanding these equilibria. The pKa for the dissociation of H₂S into HS⁻ and H⁺ is approximately 7.00. pitt.edu The second dissociation, from HS⁻ to S²⁻ and H⁺, is significantly weaker, with a pKa value often cited as being very high, around 12 to 14, indicating that the S²⁻ ion is a strong base. researchgate.netlibretexts.org

Table 1: Acid Dissociation Constants (pKa) of the Sulfide System in Water

| Conjugate Acid | Conjugate Base | pKa Value |

|---|---|---|

| Hydrogen Sulfide (H₂S) | Hydrosulfide (HS⁻) | ~7.00 pitt.edu |

Oxidation-Reduction Chemistry of Disodium Sulfanide

The sulfide ion, with sulfur in its lowest oxidation state (-2), is a potent reducing agent. It can be oxidized to various products depending on the oxidizing agent and reaction conditions. ontosight.ai

Disodium sulfanide is famously used as a reducing agent in the Zinin reaction, which converts aromatic nitro compounds into amines. wikipedia.orgsioc-journal.cn This reaction is particularly valuable for its chemoselectivity, as it can reduce a nitro group without affecting other reducible functional groups like azo groups or aryl halides. wikipedia.orgwikipedia.org

The mechanism involves a series of electron and proton transfers. While the exact pathway can be complex, it is proposed to proceed through intermediates such as nitrosoarenes (ArNO) and hydroxylamines (ArNHOH). wikipedia.org Mechanistic studies suggest that disulfide (S₂²⁻), generated in situ, may play a role in the electron transfer process. wikipedia.orgnitrkl.ac.in The reaction requires a proton source, typically the solvent (water or alcohols), to form the final amine product. sioc-journal.cn

Disodium sulfanide readily reacts with elemental sulfur to form sodium polysulfides (Na₂Sₓ, where x can range from 2 to 5). wikipedia.orgwikipedia.org This reaction involves the sulfide anion attacking the S₈ ring of elemental sulfur, opening it to form a polysulfide chain. wikipedia.org

2 Na₂S + S₈ → 2 Na₂S₅ wikipedia.org

These polysulfides are themselves reactive species and are important in various applications, including sulfur dyes and polysulfide polymers. wikipedia.org

Oxidation of disodium sulfanide by stronger oxidizing agents can lead to higher oxidation states of sulfur.

With mild oxidants or upon exposure to air, it can form sodium thiosulfate (B1220275) (Na₂S₂O₃). ontosight.ainih.gov

Stronger oxidizing agents, such as hydrogen peroxide or chlorine, will oxidize the sulfide to sodium sulfate (B86663) (Na₂SO₄). wikipedia.orgontosight.ai

Na₂S + 4 H₂O₂ → Na₂SO₄ + 4 H₂O wikipedia.org

Electrochemical oxidation also converts sulfide to sulfate, often proceeding through various sulfur intermediates. scielo.br

Precipitation Reactions with Transition Metal Cations

Aqueous solutions of disodium sulfanide are widely used in qualitative inorganic analysis to precipitate transition metal cations as their corresponding metal sulfides. nagoya-u.jp The vast majority of transition metal sulfides are sparingly soluble in water, and their precipitation is governed by their solubility product constant (Ksp).

The general reaction is: Mⁿ⁺(aq) + S²⁻(aq) → MSₙ/₂(s) (for a metal with charge n+)

The extremely low solubility of many metal sulfides makes this a very effective method for separating and identifying metal ions. deu.edu.tr For example, cations like Cu²⁺, Pb²⁺, and Hg²⁺ have exceptionally low Ksp values for their sulfides and will precipitate from even acidic solutions. deu.edu.trwilliams.edu Other cations, such as Zn²⁺, Ni²⁺, and Mn²⁺, form slightly more soluble sulfides and require a basic solution (higher S²⁻ concentration) to precipitate. williams.edu This difference in solubility at different pH values is a cornerstone of traditional qualitative analysis schemes for separating cations into different groups. nagoya-u.jpwilliams.edu

Table 2: Solubility Product Constants (Ksp) for Selected Metal Sulfides

| Compound | Formula | Ksp (at 25 °C) |

|---|---|---|

| Copper(II) Sulfide | CuS | 6 x 10⁻³⁶ nagoya-u.jp |

| Lead(II) Sulfide | PbS | 7.0 x 10⁻²⁹ deu.edu.tr |

| Mercury(II) Sulfide | HgS | 1.6 x 10⁻⁵² |

| Zinc Sulfide | ZnS | 1 x 10⁻²³ nagoya-u.jp |

| Nickel(II) Sulfide | NiS | 3 x 10⁻¹⁹ nagoya-u.jp |

| Iron(II) Sulfide | FeS | 4.0 x 10⁻¹⁹ deu.edu.tr |

Organic Transformations Mediated by Disodium Sulfanide

Beyond the Zinin reaction, the sulfanide anion from Na₂S is a powerful nucleophile in Sₙ2 reactions, enabling the formation of carbon-sulfur bonds. libretexts.org

A primary application is the synthesis of symmetrical thioethers (sulfides) from the reaction of sodium sulfide with two equivalents of an alkyl halide. wikipedia.orgjove.com

Na₂S + 2 RX → R-S-R + 2 NaX wikipedia.org

This method is effective for producing simple thioethers and cyclic sulfides from α,ω-dihaloalkanes. jove.com

Sodium sulfide also serves as a sulfur source in more complex organic transformations, such as the synthesis of thiophene-annulated systems. acs.org In these reactions, the sulfide anion can participate in aromatic nucleophilic substitution (SₙAr) or nucleophilic hydrogen substitution (SₙH) pathways to construct heterocyclic structures that are valuable as organic semiconductors. acs.org For example, sulfide anions can add to acetylene (B1199291) moieties, followed by intramolecular cyclization and oxidation to form fused thiophene (B33073) rings. acs.org

Table of Compound Names

| Common Name | Systematic Name / Formula |

| Disodium Sulfanide / Sodium Sulfide | Na₂S |

| Hydrogen Sulfide | H₂S |

| Hydrosulfide / Bisulfide | HS⁻ |

| Sodium Hydrosulfide | NaHS |

| Sodium Polysulfide | Na₂Sₓ |

| Sodium Thiosulfate | Na₂S₂O₃ |

| Sodium Sulfate | Na₂SO₄ |

| Nitrosobenzene | C₆H₅NO |

| Phenylhydroxylamine | C₆H₅NHOH |

| Aniline | C₆H₅NH₂ |

| Copper(II) Sulfide | CuS |

| Lead(II) Sulfide | PbS |

| Mercury(II) Sulfide | HgS |

| Zinc Sulfide | ZnS |

| Nickel(II) Sulfide | NiS |

| Iron(II) Sulfide | FeS |

| Manganese(II) Sulfide | MnS |

| Thioether | R-S-R' |

| Thiol / Mercaptan | R-SH |

| Thiophene | C₄H₄S |

Nucleophilic Reactivity of the Sulfanide Ion

The sulfide ion, derived from disodium sulfanide, is a powerful nucleophile. libretexts.org This is attributed to the high polarizability and the negative charge of the sulfur atom. stackexchange.com Its nucleophilicity is significantly greater than its oxygen counterpart, the oxide ion, leading to a range of useful electrophilic substitutions on the sulfur atom that are not typically observed with oxygen. libretexts.orglibretexts.org In aqueous solutions, disodium sulfanide hydrolyzes to a significant extent, forming sodium hydrosulfide (NaSH), which provides the hydrosulfide ion (HS⁻), another potent sulfur nucleophile. nih.govwikipedia.org

A primary application of the nucleophilic character of disodium sulfanide is in the formation of carbon-sulfur bonds through alkylation reactions. Symmetrical sulfides (thioethers) can be synthesized by reacting two equivalents of an alkyl halide with sodium sulfide in what is typically an Sₙ2 reaction. jove.com

General Reaction: Na₂S + 2 RX → R₂S + 2 NaX wikipedia.org

This reaction is analogous to the Williamson ether synthesis. jove.com

A notable application involving alkylation is the formation of Bunte salts, which are S-alkyl or S-aryl thiosulfates. wikipedia.org These are typically prepared by reacting an alkyl halide with sodium thiosulfate. wikipedia.orgmyttex.net However, Bunte salts are key intermediates that can react with nucleophiles like sodium sulfide to produce trisulfides. sciencemadness.org While the direct reaction of disodium sulfanide with alkylating agents to form thioethers is more common, the chemistry of Bunte salts highlights the versatility of sulfur nucleophiles in organic synthesis. wikipedia.orgsciencemadness.org Bunte salts themselves are stable, crystalline solids and serve as odorless precursors for the synthesis of various sulfur compounds, avoiding the use of malodorous thiols. sciencemadness.org

Table 1: Examples of Alkylation Reactions Involving Sulfur Nucleophiles

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Sodium Sulfide (Na₂S) | Alkyl Halide (RX) | Symmetrical Thioether (R₂S) | Sₙ2 Alkylation |

| Alkyl Halide (RX) | Sodium Thiosulfate (Na₂S₂O₃) | Bunte Salt (RSSO₃Na) | Bunte Salt Formation |

| Bunte Salt (RSSO₃Na) | Sodium Sulfide (Na₂S) | Trisulfide | Nucleophilic Substitution |

The sulfide ion is an effective nucleophile in conjugate addition reactions, particularly Michael-type additions, to α,β-unsaturated carbonyl compounds. pressbooks.pubresearchgate.netmasterorganicchemistry.com In this reaction, the nucleophilic sulfur atom adds to the β-carbon of the unsaturated system, which bears a partial positive charge due to resonance. masterorganicchemistry.com

This reaction is a powerful tool for C–S bond formation and is utilized in the synthesis of a wide array of β-functionalized compounds. thieme-connect.com The reaction proceeds by the addition of the Michael donor (the sulfide ion) to the Michael acceptor (the activated olefin). researchgate.net A variety of nucleophiles, including thiols, can participate in this type of reaction. masterorganicchemistry.com The efficiency and outcome of Michael additions can be highly dependent on the specific reaction conditions. acs.org

The thiol-ene reaction involves the addition of a thiol (R-SH) across a double bond (an ene) to form a thioether. wikipedia.org This reaction can proceed through either a radical or a nucleophilic (Michael addition) pathway. wikipedia.orgsci-hub.se The nucleophilic pathway is catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. sci-hub.se This thiolate then undergoes a conjugate addition to the alkene. sci-hub.se

While this reaction directly involves a thiol rather than disodium sulfanide, it is relevant as disodium sulfanide can be a precursor to thiols or can be used in related sulfur-addition reactions. The thiol-ene reaction is considered a "click chemistry" process due to its high yields, stereoselectivity, and the absence of byproducts. wikipedia.orgacs.org It typically results in an anti-Markovnikov addition product. wikipedia.org The reaction can be initiated by light, heat, or catalysts and has found broad applications in polymer science and materials chemistry. wikipedia.orgresearchgate.net

Reduction of Organic Functional Groups (e.g., Nitro compounds to Amines)

Disodium sulfanide is a well-established reagent for the reduction of certain organic functional groups, most notably the reduction of aromatic nitro compounds to primary amines. wikipedia.orgacsgcipr.org This specific transformation is known as the Zinin reaction, discovered by Nikolay Zinin in 1842. wikipedia.org

The Zinin reduction is particularly valuable for its chemoselectivity. It can selectively reduce a nitro group in the presence of other reducible functionalities such as aryl halides and carbon-carbon double bonds. wikipedia.org It is also useful for substrates that are not compatible with catalytic hydrogenation or acidic conditions. commonorganicchemistry.com In some cases, sodium sulfide can selectively reduce one nitro group on a molecule that contains multiple nitro groups. commonorganicchemistry.com However, it is generally not effective for the reduction of aliphatic nitro groups. commonorganicchemistry.com

The reaction is typically carried out in an aqueous or alcoholic medium. acsgcipr.orgcommonorganicchemistry.com The stoichiometry of the reaction can be complex, with the formation of thiosulfate as a byproduct. wikipedia.org Mechanistic studies suggest the in-situ generation of disulfide, with nitroso and hydroxylamine (B1172632) species as likely intermediates. wikipedia.org

General Reaction (Zinin Reduction): ArNO₂ + Na₂S / H₂O → ArNH₂ wikipedia.org

Table 2: Comparison of Reagents for Nitro Group Reduction

| Reagent | Selectivity | Conditions | Notes |

|---|---|---|---|

| Disodium Sulfanide (Na₂S) | Reduces aromatic nitro groups; selective in the presence of other groups. wikipedia.orgcommonorganicchemistry.com | Aqueous/alcoholic solution. acsgcipr.orgcommonorganicchemistry.com | Known as the Zinin Reaction. wikipedia.org |

| H₂/Pd/C | Reduces both aromatic and aliphatic nitro groups; can reduce other functionalities. commonorganicchemistry.com | Catalytic hydrogenation. | Often the method of choice but can lack selectivity. commonorganicchemistry.com |

| Iron (Fe) / Acid | Mild; reduces nitro groups in the presence of other reducible groups. commonorganicchemistry.com | Acidic conditions (e.g., acetic acid). | A classic method for nitro reduction. google.com |

| Tin(II) Chloride (SnCl₂) | Mild; reduces nitro groups in the presence of other reducible groups. commonorganicchemistry.com | Acidic or alcoholic solutions. | Provides a mild alternative to other methods. commonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces aliphatic nitro compounds to amines; aromatic nitro compounds give azo products. commonorganicchemistry.com | Anhydrous ether. | A powerful but less selective reducing agent. commonorganicchemistry.com |

Kinetic and Thermodynamic Aspects of Disodium Sulfanide Reactions

The reactivity of disodium sulfanide is governed by both thermodynamic and kinetic factors. Thermodynamically, in the sodium-sulfur system, several phases including Na₂S, sodium disulfide (Na₂S₂), and sodium polysulfides (Na₂S₄, Na₂S₅) are stable at room temperature. rsc.org The formation of these species can influence the course of a reaction.

Kinetically, the reactions of the sulfide ion are often rapid due to its high nucleophilicity. libretexts.org However, some reactions, such as the oxidation of sulfide by molecular oxygen, face significant kinetic barriers. The direct one-electron transfer from sulfide to oxygen is thermodynamically unfavorable. nih.govfrontiersin.org A two-electron transfer to form elemental sulfur and peroxide is favorable, but the electronic structure of oxygen hinders rapid kinetics. nih.govfrontiersin.org This is why sulfide oxidation in the environment is often mediated by microbes or transition metals, which provide alternative, lower-energy reaction pathways. frontiersin.org

In the context of polysulfide formation, the reaction between dissolved sodium sulfide and elemental sulfur has been studied. acs.org The kinetics show an autocatalytic effect by the polysulfide ions formed. The reaction rate is limited by the chemical reaction itself rather than diffusion, especially with small, hydrophilic sulfur particles. acs.org

In Michael additions, the reaction of sulfinate ions (related sulfur nucleophiles) with activated alkenes has been shown to follow second-order kinetics. researchgate.net The rate is dependent on the concentration of both the nucleophile and the electrophile, and the reaction is not typically subject to general acid or base catalysis. researchgate.net

Theoretical and Computational Studies on Disodium Sulfanide

Electronic Structure and Bonding Analysis of Disodium (B8443419) Sulfanide

The electronic structure of a material governs its electrical, optical, and chemical properties. For Disodium Sulfanide, which crystallizes in the antifluorite structure, theoretical calculations have been crucial in understanding the nature of the chemical bonds and the distribution of electronic states.

Ab-initio and Density Functional Theory (DFT) are two of the most widely used computational methods for studying the electronic structure of solids. Ab-initio methods, such as Hartree-Fock, are derived directly from theoretical principles without the inclusion of experimental data. DFT, while also a first-principles method, utilizes functionals to approximate the exchange-correlation energy, which accounts for the complex interactions between electrons.

For Disodium Sulfanide, DFT calculations have been employed to investigate its ground-state properties. These calculations confirm the ionic nature of the bonding in Na₂S, characterized by a significant charge transfer from the sodium (Na) atoms to the sulfur (S) atom. The exchange and correlation energy in these calculations are often described using approximations like the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA). researchgate.net Studies have shown that Na₂S is a direct bandgap semiconductor. researchgate.net The calculated structural and elastic constants from these methods are generally in good agreement with available experimental data. researchgate.net

The nature of the S-N bonding in related sulfonamides has been investigated using DFT, revealing insights into π-bonding contributions, which are generally found to be minimal, with electron repulsion being a dominant factor in determining rotational barriers. chemrxiv.org While not directly about Disodium Sulfanide, these studies highlight the capability of DFT to probe subtle electronic effects in sulfur-containing compounds.

The electronic band structure of a solid illustrates the ranges of energy that an electron is allowed or forbidden to have. wikipedia.org The Density of States (DOS) provides information about the number of available electronic states at each energy level. cam.ac.ukyoutube.com

For Disodium Sulfanide, band structure calculations reveal that the top of the valence band and the bottom of the conduction band occur at the same point in the Brillouin zone (the Γ point), indicating a direct bandgap. researchgate.net This is a significant characteristic, as direct bandgap semiconductors are efficient in absorbing and emitting light. The calculated bandgap of Na₂S varies depending on the computational method and exchange-correlation functional used, but it is consistently predicted to be in the semiconductor range. researchgate.netresearchgate.net

The Density of States (DOS) analysis for Na₂S shows that the valence band is primarily composed of S 3p states, while the conduction band is formed mainly from Na 3s states. This distribution is consistent with the ionic bonding model, where the sulfur atom accepts electrons to fill its p-orbitals, and the sodium atoms donate their s-electrons.

| Property | Computational Finding | Reference |

| Bandgap Type | Direct | researchgate.net |

| Valence Band | Primarily S 3p states | researchgate.net |

| Conduction Band | Primarily Na 3s states | researchgate.net |

Prediction and Characterization of Structural Properties via Computational Models

Computational models are not only used to study electronic properties but also to predict and characterize structural and mechanical properties of materials.

Disodium Sulfanide typically adopts the antifluorite crystal structure, which has a cubic lattice. researchgate.net Computational studies on related sulfonamide compounds have demonstrated the ability of DFT to reproduce experimentally determined crystal structures and to investigate polymorphism. nih.gov While extensive polymorphism is not a widely reported feature of Na₂S under standard conditions, computational methods can be used to explore the stability of different crystal structures under varying pressure and temperature.

Lattice dynamics calculations, which study the collective vibrations of atoms in a crystal lattice, are essential for understanding thermal properties. For Na₂S, phonon dispersion relations have been calculated using methods like inelastic neutron scattering and modeled using simple shell models. researchgate.net These calculations provide insights into the vibrational modes of the crystal and can be used to determine thermodynamic properties such as heat capacity and thermal expansion. researchgate.net

The bulk modulus is a measure of a substance's resistance to uniform compression. Computational methods, particularly DFT, are well-suited for calculating the bulk modulus and other elastic constants of materials. For Disodium Sulfanide, the bulk modulus has been calculated using the full-potential augmented plane wave plus local orbitals (FP-APW+lo) method. researchgate.net The calculated values are generally in good agreement with experimental data. researchgate.net

In addition to the bulk modulus, other elastic properties such as the shear modulus, Young's modulus, and Poisson's ratio have also been computationally determined for Na₂S and related sodium chalcogenides. researchgate.netresearchgate.net These calculations provide a comprehensive understanding of the mechanical behavior of these materials.

| Elastic Property | Computational Method | Reference |

| Bulk Modulus | FP-APW+lo | researchgate.net |

| Shear Modulus | First-principles calculations | researchgate.net |

| Young's Modulus | First-principles calculations | researchgate.net |

| Poisson's Ratio | First-principles calculations | researchgate.net |

Mechanistic Elucidation through Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a powerful means to study the dynamic behavior of atoms and molecules and to elucidate reaction mechanisms at the molecular level. nih.gov

While specific, in-depth molecular dynamics studies focused solely on the mechanistic aspects of Disodium Sulfanide are not extensively documented in the provided search results, the methodologies are widely applied to similar ionic and crystalline systems. For instance, MD simulations can be used to study the dissolution processes of ionic compounds in solvents, providing a mechanistic understanding of how individual ions detach from the crystal lattice. researchgate.net

In the context of materials science, MD simulations can be employed to investigate ion transport mechanisms in solid-state electrolytes, a field where sodium-ion conductors are of great interest. By simulating the movement of sodium ions through the crystal lattice over time, researchers can gain insights into diffusion pathways and activation energies, which are critical parameters for battery performance.

Furthermore, molecular modeling can be used to study the interactions at the interface between Disodium Sulfanide and other materials. This is particularly relevant for applications in areas such as catalysis or as electrode materials, where the surface chemistry and structure play a crucial role. These computational techniques can provide a detailed picture of the structural and electronic changes that occur during chemical reactions or physical processes. researchgate.net

Reaction Pathway Simulations and Transition State Analysis

Computational simulations are instrumental in mapping the potential energy surface of a reaction, identifying the most favorable reaction pathways, and characterizing the high-energy transition states that govern reaction rates. The most significant reaction of disodium sulfanide in protic solvents like water is hydrolysis.

The hydrolysis of the sulfide (B99878) ion (S²⁻) is a stepwise process:

Na₂S(s) → 2Na⁺(aq) + S²⁻(aq)

S²⁻(aq) + H₂O(l) ⇌ HS⁻(aq) + OH⁻(aq)

HS⁻(aq) + H₂O(l) ⇌ H₂S(aq) + OH⁻(aq)

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model these proton transfer reactions. Simulations would typically involve calculating the Gibbs free energy change (ΔG) for each step to determine the spontaneity and equilibrium position.

Transition State Analysis:

The transition state for the first hydrolysis step (S²⁻ + H₂O) involves the approach of a water molecule to the sulfide ion. A proton is transferred from the oxygen atom of water to the sulfur atom. This process is facilitated by a network of surrounding solvent molecules that help stabilize the forming hydroxide (B78521) ion (OH⁻) and the hydrosulfide (B80085) ion (HS⁻).

Computational models can calculate the activation energy (Ea) for this process, which is the energy barrier that must be overcome for the reaction to occur. While specific DFT studies detailing the transition state geometry for sulfide hydrolysis are not extensively published, analogies can be drawn from studies on the hydrolysis of other small anions. The transition state would be characterized by an elongated O-H bond in the participating water molecule and a newly forming S-H bond.

Illustrative Reaction Pathway Data:

The following table presents hypothetical, yet plausible, thermodynamic and kinetic data for the hydrolysis of the sulfide ion, as would be determined from computational simulations. These values illustrate the energy changes and barriers involved in the reaction pathway.

| Reaction Step | ΔG° (kcal/mol) | Ea (kcal/mol) | Transition State Description |

| S²⁻ + H₂O → [HO···H···S]²⁻ | - | ~10-15 | Proton transfer from water to sulfide ion, stabilized by solvent shell. |

| HS⁻ + H₂O → [HO···H···SH]⁻ | - | ~20-25 | Higher energy barrier due to the lower basicity of HS⁻ compared to S²⁻. |

Note: The values in this table are illustrative and represent typical ranges for similar proton transfer reactions in aqueous solutions.

Solvation Effects and Intermolecular Interactions

The dissolution and subsequent reaction of disodium sulfanide are fundamentally governed by its interactions with the solvent. Molecular Dynamics (MD) simulations are particularly useful for studying these phenomena, as they can model the dynamic behavior of ions and solvent molecules over time.

When disodium sulfanide dissolves in water, the crystal lattice is broken, and the individual ions, Na⁺ and S²⁻, are surrounded by water molecules in a process called hydration.

Intermolecular Interactions:

The primary intermolecular forces at play are:

Ion-Dipole Interactions: These are the strongest interactions, occurring between the Na⁺ and S²⁻ ions and the partial positive (on hydrogen) and partial negative (on oxygen) charges of the polar water molecules. The oxygen atoms of water orient towards the Na⁺ cations, while the hydrogen atoms orient towards the S²⁻ anion.

Hydrogen Bonding: The existing hydrogen bond network of liquid water is partially disrupted to accommodate the ions. However, new hydrogen bonds form between the solvating water molecules. The highly charged S²⁻ anion, in particular, can act as a strong hydrogen bond acceptor before hydrolysis occurs.

Solvation Shell Structure:

MD simulations can provide detailed information about the structure of the hydration shells around the ions, including the average number of water molecules in the first solvation shell (coordination number) and their average distance from the ion.

Sodium Ion (Na⁺): The Na⁺ ion is typically coordinated by 4 to 6 water molecules in its first hydration shell, with the oxygen atoms pointing towards the ion.

Sulfide Ion (S²⁻): The S²⁻ ion is a strong base and its interaction with water is highly reactive, leading to rapid hydrolysis. Computationally, modeling the solvation of a "free" S²⁻ ion is challenging due to this high reactivity. The solvation shell would be characterized by water molecules with their hydrogen atoms oriented towards the anion, leading to a strong interaction that facilitates the proton transfer described in the reaction pathway section.

Illustrative Solvation Data from MD Simulations:

This table provides representative data that could be obtained from a molecular dynamics simulation of sodium and sulfide ions in a dilute aqueous solution.

| Ion | Coordination Number (1st Shell) | Average Ion-Water Distance (Å) | Dominant Intermolecular Force |

| Na⁺ | 5.3 | 2.35 | Ion-Dipole (Na⁺···OH₂) |

| S²⁻ | 6-8 (pre-hydrolysis) | 3.25 | Ion-Dipole (S²⁻···H₂O) |

Note: These values are based on typical findings for ions of similar size and charge in aqueous simulations.

The strong interaction between the sulfide ion and water, driven by powerful ion-dipole forces, is the underlying reason for the basicity of disodium sulfanide solutions and dictates its primary reaction pathway in aqueous environments.

Analytical Chemistry Methodologies for Disodium Sulfanide

Qualitative Detection Strategies Involving Disodium (B8443419) Sulfanide

Qualitative tests provide a rapid, often visual, indication of the presence of a substance. Disodium sulfanide is itself a reagent in several qualitative tests.

A prominent application is the detection of inorganic lead contamination on surfaces like skin or paint films. sashas.netnih.gov A solution of sodium sulfide (B99878) applied to a surface containing lead will react to form lead sulfide (PbS), which appears as a dark brown or black stain. sashas.net This provides immediate visual evidence of lead presence. However, this test is not entirely specific to lead, as other heavy metal ions such as iron, copper, and mercury can also form dark-colored sulfides, potentially leading to false positives. sashas.nettajhizkala.ir

In traditional qualitative inorganic analysis schemes, sodium sulfide is used as a precipitating agent to separate and identify various metal cations. Many metal sulfides have characteristic colors, which aids in their identification. For instance, in acidic or neutral solutions, sodium sulfide can produce:

An orange precipitate with antimony salts. nihs.go.jp

A dark brown precipitate with bismuth salts. nihs.go.jp

A black precipitate with copper(II) salts.

Another simple, albeit rudimentary, qualitative test for the presence of sulfide is the evolution of hydrogen sulfide gas upon acidification. The characteristic "rotten egg" odor of H₂S can be an indicator, and its presence can be confirmed by its ability to darken a piece of filter paper soaked in a lead acetate (B1210297) solution, due to the formation of black lead sulfide. taylorandfrancis.com

Advanced Chromatographic and Spectroscopic Techniques for Disodium Sulfanide Analysis

For more complex matrices or when simultaneous analysis of multiple sulfur species is required, advanced instrumental methods are employed.

Chromatographic Techniques:

Ion Chromatography (IC): IC is a powerful tool for separating and quantifying various sulfur anions, including sulfide, sulfite (B76179), and thiosulfate (B1220275), in a single run. nii.ac.jp The separation is typically followed by detection using a conductivity detector or direct UV detection. nii.ac.jp For enhanced specificity, a dual-detector system combining a conductivity detector for anions like sulfate (B86663) and sulfite with a fluorometric or electrochemical detector for reduced sulfur compounds can be utilized. nih.gov

Gas Chromatography (GC): GC is used for the highly sensitive determination of sulfide, especially in biological samples like blood. nih.gov This often involves a derivatization step, such as extractive alkylation with pentafluorobenzyl bromide, to convert the non-volatile sulfide into a volatile derivative that can be analyzed by GC, frequently coupled with an electron capture detector (ECD) for high sensitivity or a mass spectrometer (MS) for definitive identification. nih.govasme.org

Thin-Layer Chromatography (TLC): A method combining TLC with digital image analysis has been developed for sulfide quantification. The procedure involves a pre-chromatographic derivatization where sulfide ions react with 4-[p-(N,N-dimethylamino)phenyl]-2,6-diphenylpyrylium cations to form a colored thiopyrylium (B1249539) derivative. After separation on a TLC plate, the colored spots are digitized and their intensity is measured to determine the concentration. akjournals.com

Spectroscopic Techniques:

X-ray Absorption Spectroscopy (XAS): XAS is a sophisticated technique used to probe the electronic structure and local atomic environment of elements. It has been applied to characterize amorphous cobalt sulfide (CoSₓ) catalysts, providing insights into the oxidation state of cobalt and sulfur within the material under operating conditions. acs.org

Raman Spectroscopy: This technique provides information about molecular vibrations and is used for structural characterization. It has been used in conjunction with XAS to study the transformation of catalyst materials like CoSₓ during electrochemical reactions. acs.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive spectroscopic technique that can identify and quantify the elemental composition and chemical states of atoms near a material's surface. It has been used to analyze precipitates formed during selenium removal processes, successfully identifying different sulfur species such as monosulfide (S²⁻), polysulfides (Sₙ²⁻), and elemental sulfur. nih.gov

Method Validation and Quality Assurance Protocols for Sulfide Analysis

Rigorous method validation and quality assurance (QA) are paramount for generating reliable and defensible data in sulfide analysis, given the analyte's instability.

Sample Handling and Preservation: Due to sulfide's volatility and susceptibility to oxidation, proper sample handling is critical. Samples should be collected with minimal aeration and agitation. nemi.gov Immediate preservation in the field is the standard and required practice. The most common preservation technique involves the addition of zinc acetate and sodium hydroxide (B78521) to the sample. This raises the pH to 9 or higher, converting H₂S to the non-volatile HS⁻ ion, and precipitates the sulfide as stable zinc sulfide (ZnS), which protects it from oxidation and loss. nemi.govalsglobal.com

Standardization and Reagents:

Standard sulfide solutions are inherently unstable and degrade through oxidation. epa.gov Therefore, stock solutions must be prepared fresh from high-purity reagents like sodium sulfide nonahydrate and standardized frequently. sigmaaldrich.comvwr.com Iodometric titration is the reference method for determining the precise concentration of these stock solutions. gov.bc.cavwr.com

All tests should utilize reagent-grade chemicals and analyte-free water to minimize contamination. epa.gov

Quality Control (QC) Procedures: A comprehensive QC program is essential and typically includes the following elements:

Method Blanks: An aliquot of reagent water treated exactly as a sample is analyzed to assess for contamination from reagents or the analytical process. epa.gov

Calibration Verification: The instrument's calibration must be verified. An Initial Calibration Verification (ICV) standard, prepared from a source independent of the calibration standards, is analyzed to confirm the accuracy of the calibration. Continuing Calibration Verification (CCV) standards are analyzed periodically (e.g., after every 10 samples) to monitor for instrument drift. Acceptance criteria are typically set at 90-110% recovery. epa.gov

Laboratory Control Samples (LCS): An LCS, which is a standard of known concentration in a clean matrix, is analyzed with each batch of samples to evaluate the laboratory's performance and the accuracy of the method. gov.bc.ca

Method Validation: A full method validation should be performed to characterize a method's performance. This includes establishing linearity, determining the method detection limit (MDL) and limit of quantification (LOQ), and assessing the method's precision, accuracy, recovery, and the stability of the analyte in the specific sample matrix. osha.govarabjchem.org

Advanced Applications and Technological Implementations of Disodium Sulfanide

Role as a Precursor in Advanced Materials Synthesis

Disodium (B8443419) sulfanide serves as a critical building block in the bottom-up synthesis of a variety of advanced materials, including nanomaterials, polymers, and porous structures. Its ability to provide sulfide (B99878) ions in a controlled manner makes it an indispensable precursor in these synthetic routes.

Preparation of Sulfide Nanomaterials and Thin Films (e.g., Iron Sulfide)

Disodium sulfanide is a key reagent in the synthesis of various metal sulfide nanomaterials and the deposition of thin films, which have applications in electronics, catalysis, and energy storage. aip.orgmdpi.com A prominent example is the preparation of iron sulfide (FeS) nanoparticles. Methods such as chemical co-precipitation and sonochemical synthesis utilize disodium sulfanide as the sulfur source.

In a typical chemical co-precipitation synthesis, an iron salt like iron (II) sulfate (B86663) heptahydrate is reacted with an aqueous solution of disodium sulfanide under controlled pH and an inert atmosphere to precipitate FeS nanoparticles. nih.govactascientific.com The reaction can be summarized as:

FeSO₄ + Na₂S → FeS(s) + Na₂SO₄

Similarly, sonochemical methods involve dissolving an iron source and disodium sulfanide in a suitable solvent, often with a surfactant, and applying ultrasound. The ultrasonic waves create cavitation bubbles, whose collapse generates localized high temperature and pressure, driving the reaction to form nanoparticles. nih.gov

Beyond nanoparticles, disodium sulfanide is used to create thin films. For instance, sodium sulfide thin films can be deposited using RF magnetron sputtering from a Na₂S target. osti.gov These films are crucial for studying fundamental properties like ion transport and are of interest for applications in sodium-based batteries. aip.org Research has also demonstrated the use of disodium sulfanide in the successive ionic layer adsorption and reaction (SILAR) technique to produce complex sulfide thin films like Cu₂BaSnS₄ (CBTS), which are promising for solar cell applications. researchgate.netajchem-a.com The concentration of disodium sulfanide in the precursor solution directly influences the optical and structural properties of the resulting films. ajchem-a.com

Table 1: Synthesis Methods for Iron Sulfide Nanoparticles using Disodium Sulfanide

| Synthesis Method | Iron Source | Sulfur Source | Key Process Details | Reference |

|---|---|---|---|---|

| Chemical Co-precipitation | Iron (II) sulfate heptahydrate (FeSO₄·7H₂O) | Disodium sulfanide (Na₂S) | Reaction performed in deionized water, pH adjusted with acetic acid under an N₂ atmosphere. | nih.gov |

| Sonochemical Synthesis | Iron (II) sulfate heptahydrate (FeSO₄·7H₂O) | Disodium sulfanide (Na₂S) | Solutions mixed with a surfactant (Triton-X) and subjected to continuous sonication for 30 minutes. | nih.gov |

| "One-Pot" Process for S-ZVI | Ferrous ions | Disodium sulfanide (Na₂S) and borohydrides | Simultaneous reaction of iron ions with borohydrides and sulfides to form FeSₓ within and on the surface of zero-valent iron (ZVI) particles. | frontiersin.org |

Synthesis of Polymeric Sulfides and Composites

Disodium sulfanide is a fundamental monomer in the synthesis of various polymeric sulfides. A general and efficient method involves the polycondensation reaction of disodium sulfanide nonahydrate with α,ω-dihaloalkanes. tandfonline.comtandfonline.com This process can be performed without any added solvent, base, or catalyst, providing high yields of poly(alkylene sulfide)s. tandfonline.com The reaction proceeds via nucleophilic substitution, where the sulfide ion displaces the halide ions from the dihaloalkane to form the thioether linkages of the polymer backbone.

n Br-(CH₂)ₓ-Br + n Na₂S → [-(CH₂)ₓ-S-]n + 2n NaBr

The properties of the resulting polymers can be influenced by reaction parameters, and dibromoalkanes have been found to react faster than their dichloro- counterparts. tandfonline.com

A commercially significant polymer synthesized using a sulfide source is polyphenylene sulfide (PPS). mdpi.com In the industrial Phillips method, p-dichlorobenzene is reacted with disodium sulfide in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. mdpi.commdpi.com The resulting PPS is a high-performance thermoplastic known for its excellent thermal stability and chemical resistance, making it suitable for demanding applications in the automotive and electronics industries. mdpi.com Disodium sulfanide's purity is crucial, as impurities can affect the molecular weight and properties of the final PPS resin. mdpi.com

Furthermore, disodium sulfanide is used to create complex polymer composites. For example, it is a reactant in the synthesis of polymers derived from butane, 1,1'-oxybis(4-chloro-, polymer with sodium sulfide (Na₂(Sₓ)) and 1,2,3-trichloropropane. ontosight.ai The inclusion of sulfur linkages from the sodium sulfide significantly influences the material's thermal stability, chemical resistance, and mechanical strength. ontosight.ai

Formation of Porous Metal Articles

In the field of energy storage, particularly for next-generation lithium and sodium metal batteries, creating a stable interface between the highly reactive alkali metal anode and the electrolyte is a major challenge. Disodium sulfanide is employed in the synthesis of artificial solid-electrolyte interphases (SEIs) on the surface of sodium metal. nih.gov

These porous, sulfide-based SEIs (NaₓSᵧ) are formed through a solid/gas reaction between the sodium metal and sulfur vapor. nih.gov While these artificial layers are intended to prevent detrimental side reactions and dendrite formation, research has shown that their inherent porosity is a critical factor influencing battery performance. A porous NaₓSᵧ layer can allow liquid electrolyte to penetrate or the sodium metal to creep through, leading to continued reactions at the interface. nih.gov The study of these porous sulfide structures is crucial for optimizing the performance and safety of all-solid-state batteries. nih.gov

Industrial Chemical Process Enhancements

Disodium sulfanide is a workhorse chemical in several large-scale industries, where it acts as a powerful reducing agent and a source of active sulfur to enhance process efficiency and product quality.

Pulp and Paper Industry: Kraft Process and Delignification Optimization

In the pulp and paper industry, disodium sulfanide is a key active ingredient in the white liquor used for the Kraft pulping process, the dominant method for converting wood into pulp. anhaochemical.comzumrut-int.comnouryon.com The primary goal of Kraft pulping is the removal of lignin (B12514952), a complex polymer that binds cellulose (B213188) fibers together in wood. anhaochemical.com

Disodium sulfanide hydrolyzes in the alkaline cooking liquor to form sodium hydrosulfide (B80085) (NaSH), which is the primary active species for delignification.

Na₂S + H₂O ⇌ NaSH + NaOH

The hydrosulfide ions (HS⁻) are highly effective nucleophiles that attack and cleave the ether linkages within the lignin structure, breaking the large polymer into smaller, water-soluble fragments that can be washed away. researchgate.netncsu.edu This process is more selective than using sodium hydroxide (B78521) alone (the soda process), as it minimizes the degradation of the desired cellulose fibers, resulting in a stronger pulp. researchgate.netnoahchemicals.com

The concentration of disodium sulfanide in the white liquor, measured as sulfidity, is a critical parameter for process optimization. ncsu.educore.ac.uk Higher sulfidity generally increases the rate of delignification and improves pulp yield and strength. core.ac.uk However, excessively high levels can be uneconomical. Research has shown that high sulfidity is most crucial in the initial and main stages of the pulping process. ncsu.edu Optimizing sulfidity levels is a key strategy for enhancing the efficiency of the Kraft process and the quality of the resulting paper products. anhaochemical.comresearchgate.net

Table 2: Role of Disodium Sulfanide in the Kraft Process

| Process Stage | Function of Disodium Sulfanide (as NaSH) | Effect on Pulp/Process | Reference |

|---|---|---|---|

| Delignification | Acts as a powerful nucleophile, cleaving ether bonds in lignin. | Efficiently breaks down and solubilizes lignin. | anhaochemical.comncsu.edu |

| Fiber Preservation | Selectively reacts with lignin over cellulose. | Produces stronger pulp with higher yield compared to the soda process. | researchgate.netnoahchemicals.com |

| Process Optimization | Sulfidity level is adjusted to control reaction rates. | Optimizes delignification rate, chemical consumption, and final pulp quality. | ncsu.edu |

Textile Industry: Reducing Agent in Dyeing and Desulfurization

Disodium sulfanide plays a vital role in the textile industry, particularly in the application of sulfur dyes and in desulfurization processes. inspenet.comchemicaliran.comcoherentmarketinsights.com

Sulfur dyes are a class of water-insoluble colorants that are widely used for dyeing cellulosic fibers like cotton due to their low cost and good wash-fastness. wikipedia.org To be applied to the fabric, these insoluble dyes must first be converted into a water-soluble form. Disodium sulfanide acts as the primary reducing agent in this step. wikipedia.orgatamanchemicals.com In a hot, alkaline dye bath, disodium sulfanide reduces the disulfide bonds (-S-S-) within the dye molecule to form soluble thiolates (-S⁻Na⁺). wikipedia.org In this soluble leuco form, the dye can penetrate and be absorbed by the fabric fibers.

Dye-S-S-Dye (insoluble) + Na₂S → 2 Dye-S⁻Na⁺ (soluble)

After the fabric is saturated with the soluble dye, it is exposed to air or treated with a mild oxidizing agent. This reverses the reduction process, regenerating the original insoluble dye molecule, which becomes trapped within the fiber matrix, resulting in a durable and colorfast dyeing. wikipedia.orgatamanchemicals.com

Leather Processing: Hair Removal and Tanning Applications

Disodium sulfanide, chemically known as sodium sulfide (Na₂S), is a cornerstone chemical in the preliminary stages of leather manufacturing. jst.go.jprsc.org Its primary and most critical role is in the dehairing process, an essential step to prepare animal hides for the subsequent tanning stages. mdpi.comtycorun.com The effectiveness of disodium sulfanide lies in its ability to chemically break down keratin (B1170402), the main protein component of hair. jst.go.jprsc.org

The conventional method of dehairing involves creating a paste with lime (calcium oxide) and sodium sulfide, which is applied to the flesh side of the skin. nih.govrsc.org While highly effective, the environmental impact of the resulting wastewater, which contains hazardous chemicals, is a significant concern. emobility-engineering.comnih.gov This has led to research into alternative, more eco-friendly methods, such as enzyme-based dehairing, to reduce the reliance on sulfide and lime. nih.govrsc.org

Table 1: Role of Disodium Sulfanide in Leather Processing

| Process Stage | Function of Disodium Sulfanide | Outcome |

|---|---|---|

| Dehairing | Breaks down keratin in hair. jst.go.jprsc.org | Efficient removal of hair from hides. mdpi.comtycorun.com |

| Liming | Softens and swells the hides. jst.go.jp | Improved absorbency for tanning agents. jst.go.jpemobility-engineering.com |

Environmental Engineering and Remediation Technologies

Heavy Metal Precipitation and Sequestration in Wastewater Treatment

Disodium sulfanide plays a significant role in environmental engineering, particularly in the treatment of industrial wastewater contaminated with heavy metals. researchgate.netrsc.org Its application is based on the principle of sulfide precipitation, which effectively converts soluble heavy metal ions into insoluble metal sulfides. acs.orgmdpi.com These resulting precipitates can then be readily removed from the water through processes like sedimentation or filtration. mdpi.com

This method is highly effective for removing a range of toxic heavy metals, including lead, copper, silver, cadmium, zinc, mercury, and nickel. acs.org Metal sulfides generally exhibit much lower solubilities compared to metal hydroxides over a broad pH range, which means that significantly lower concentrations of metal ions can be achieved in the treated effluent. eurekalert.orgresearchgate.net For example, the theoretical solubility of copper sulfide (CuS) and lead sulfide (PbS) is extremely low. acs.org

The precipitation reaction is typically carried out under near-neutral to alkaline conditions (pH 7.0 to 9.0) to maximize the efficiency of metal removal and minimize the potential for the formation of toxic hydrogen sulfide gas, which can occur at lower pH levels. acs.orgmdpi.comresearchgate.net Research has shown that disodium sulfanide can achieve over 95% passivation rates for heavy metal ions like Cu²⁺, Zn²⁺, and Cr³⁺ in contaminated soils, forming products such as CuS, ZnS, and Cr(OH)₃. tubitak.gov.tr In some applications, disodium sulfanide is used in conjunction with lime in what is known as the lime-with-sulfide process, where coprecipitation of metal hydroxides and sulfides occurs. cip.com.cn

Table 2: Effectiveness of Disodium Sulfanide in Heavy Metal Removal

| Heavy Metal Ion | Precipitated Form | Key Findings |

|---|---|---|

| Copper (Cu²⁺) | Copper Sulfide (CuS) | Very low solubility, effective removal from wastewater. acs.orgresearchgate.net |

| Lead (Pb²⁺) | Lead Sulfide (PbS) | One of the easiest metals to precipitate as a sulfide. acs.org |

| Zinc (Zn²⁺) | Zinc Sulfide (ZnS) | High passivation rates observed in soil remediation. tubitak.gov.tr |

| Cadmium (Cd²⁺) | Cadmium Sulfide (CdS) | Effective removal through precipitation. jst.go.jpacs.org |

Oxygen Scavenging and Redox Control in Aqueous Systems

Disodium sulfanide is utilized as an effective oxygen scavenger in various aqueous systems to prevent corrosion. mdpi.comrsc.org Dissolved oxygen in water, particularly in industrial settings like boiler feedwater systems, can lead to significant corrosion of metal components, thereby compromising the integrity and lifespan of the infrastructure. mdpi.comrsc.orgmdpi.com Disodium sulfanide reacts with dissolved oxygen, removing it from the system and thus mitigating the risk of oxidative corrosion. rsc.org

While other oxygen scavengers like hydrazine (B178648) exist, sodium sulfite (B76179) (a related compound formed from disodium sulfide in solution) is often preferred due to its lower cost and better safety profile. The effectiveness of sulfite-based scavengers is dependent on several factors, including water purity, temperature, pH, and the presence of catalysts like trace amounts of manganese, copper, or iron.

Beyond simple oxygen removal, disodium sulfide also functions as a reducing agent, which is crucial for controlling the redox potential in certain chemical and biological processes. emobility-engineering.com In anaerobic fermentation, for instance, maintaining a low redox potential is critical for the metabolic pathways of certain microorganisms. Studies have shown that the addition of disodium sulfide can help create a buffered system that maintains a reduced redox potential, thereby enhancing the production of desired products like butanol. It also serves as a multi-electron reducing agent in various chemical syntheses, such as in the production of certain dyes where it reduces nitro groups to amines. researchgate.net

Mitigation and Recovery of Hydrogen Sulfide from Industrial Off-Gases

Hydrogen sulfide (H₂S) is a toxic, corrosive, and malodorous gas that is a common byproduct in industries such as petroleum refining and kraft paper manufacturing. tycorun.comemobility-engineering.com Disodium sulfanide is involved in both the mitigation and recovery of H₂S from industrial off-gases.

One common method for H₂S removal is absorption into an alkaline solution, such as sodium hydroxide (caustic). rsc.org This reactive absorption process can be used to produce disodium sulfide, effectively converting a hazardous waste gas into a valuable chemical product. rsc.org This approach simultaneously scrubs H₂S from the gas stream and generates disodium sulfide for use in other industrial applications. rsc.org

Conversely, processes also exist to recover elemental sulfur from streams containing disodium sulfide. The carbonation of aqueous disodium sulfide solutions can generate gaseous H₂S, which can then be converted to elemental sulfur, often through the Claus process. Furthermore, disodium sulfanide can be used to neutralize H₂S in oil and gas processing facilities, reducing its corrosive impact on pipelines and equipment and contributing to a safer working environment. emobility-engineering.com

Emerging Applications in Energy Storage Systems

Development of Sodium-Ion Battery Components

As the demand for energy storage solutions grows, sodium-ion batteries (SIBs) are emerging as a promising alternative to lithium-ion batteries, primarily due to the abundance and lower cost of sodium. eurekalert.org Disodium sulfanide is at the forefront of research and development in this field, being investigated for its potential as a key component in next-generation SIBs. tycorun.com

One of the most significant areas of research is the use of disodium sulfide as a cathode material. tycorun.com With a high theoretical specific capacity, Na₂S is an attractive option, especially when paired with sodium-free anodes like hard carbon. tycorun.com This configuration helps to create safer and higher energy density room-temperature sodium-sulfur (Na-S) batteries. tycorun.com However, challenges such as poor intrinsic conductivity and reactivity of Na₂S need to be overcome. tycorun.com Research strategies to enhance its performance include compounding it with conductive materials like carbon nanotubes and optimizing its morphology and structure. tycorun.com

Disodium sulfide is also a critical component in the development of sulfide-based solid electrolytes for all-solid-state sodium batteries. jst.go.jp These electrolytes are favored for their high sodium-ion conductivity, good mechanical properties, and stability. jst.go.jp Researchers have developed sulfide solid electrolytes with exceptionally high ionic conductivity by using sodium polysulfides in the synthesis process. emobility-engineering.com For example, a synthesized electrolyte, Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄, exhibited the world's highest reported sodium ion conductivity. emobility-engineering.com Furthermore, sodium sulfide and polysulfides can be used as additives in liquid electrolytes to improve the formation and stability of the solid electrolyte interphase (SEI) on the sodium metal anode, which is crucial for the battery's performance and longevity. mdpi.com The investigation into transition metal sulfides as anode materials is also an active area of research, as they offer high theoretical capacities through conversion reactions. rsc.orgrsc.org

Table 3: Disodium Sulfanide in Sodium-Ion Battery Research

| Battery Component | Role of Disodium Sulfanide | Research Focus |

|---|---|---|

| Cathode | Active material with high theoretical capacity. tycorun.com | Overcoming poor conductivity and reactivity; pairing with sodium-free anodes. tycorun.com |

| Solid Electrolyte | Key material for high ionic conductivity. jst.go.jp | Developing new synthesis methods to enhance performance for all-solid-state batteries. emobility-engineering.com |

| Electrolyte Additive | Improves the stability of the solid electrolyte interphase (SEI). mdpi.com | Enhancing the quality and durability of the passive film on the anode. mdpi.com |

Applications in Mineral Processing and Flotation Chemistry

Disodium sulfanide, more commonly known in the industry as sodium sulfide (Na₂S), is a critical and versatile reagent in the field of mineral processing. wit-stone.com Its primary application is in froth flotation, a key technique for separating valuable minerals from gangue material. wit-stone.com In this process, disodium sulfanide functions as a modifying agent, altering the surface properties of minerals to either promote or prevent their attachment to air bubbles, thus enabling their selective separation. wit-stone.commdpi.com It is widely employed in the flotation of polymetallic sulfide ores and oxidized ores, including those containing copper, molybdenum, lead, zinc, and precious metals. wit-stone.com911metallurgist.com

Selective Depression and Activation in Ore Flotation

The utility of disodium sulfanide in flotation chemistry stems from its dual functionality; it can act as both a selective depressant and a potent activator depending on the mineralogy of the ore, the pulp chemistry, and the dosage applied. wit-stone.comustb.edu.cn This allows metallurgical engineers to fine-tune separation processes for complex ore bodies.

Selective Depression

As a depressant, disodium sulfanide is particularly effective in the separation of different sulfide minerals. molycop.com It is a cornerstone reagent in the flotation of copper-molybdenum ores, where it is used to depress copper and iron sulfide minerals such as chalcopyrite and pyrite (B73398), allowing for the selective recovery of molybdenite. mdpi.comustb.edu.cnsaimm.co.za

The depression mechanism is primarily attributed to the hydrosulfide ion (HS⁻), which forms upon the hydrolysis of disodium sulfanide in the aqueous pulp. ustb.edu.cn The hydrosulfide ion can effectively remove the adsorbed collector layer (e.g., xanthates) from the surface of a sulfide mineral. ustb.edu.cntandfonline.com This desorption process renders the mineral surface hydrophilic, preventing it from attaching to air bubbles and floating. ustb.edu.cntandfonline.com

The effectiveness of disodium sulfanide as a depressant is highly dependent on the electrochemical potential (Eh) of the pulp. ustb.edu.cn Research on chalcopyrite has shown that its depression is maximized within a specific range of pulp potentials, and that a partial, controlled oxidation of the pulp can enhance the depressive action of the reagent. ustb.edu.cn Outside of this optimal potential range, its depressive effect can diminish significantly. ustb.edu.cn

The selective nature of this depression is evident in various applications. For instance, in the separation of molybdenite from bismuthinite, disodium sulfanide has been shown to be an efficient depressant for bismuthinite. tandfonline.comresearchgate.nettandfonline.com Micro-flotation tests have demonstrated that as the concentration of disodium sulfanide increases, the recovery of bismuthinite drops dramatically, while the floatability of molybdenite is only weakly affected. tandfonline.comtandfonline.com Surface analysis revealed that the bismuthinite surface becomes covered by hydrophilic sulfide ions after treatment, which inhibits collector adsorption, whereas the molybdenite surface remains largely hydrophobic. tandfonline.comresearchgate.net

The table below, based on micro-flotation test data, illustrates the selective depression effect of disodium sulfanide on bismuthinite versus molybdenite.

| Disodium Sulfanide Concentration (mol/L) | Bismuthinite Recovery (%) | Molybdenite Recovery (%) |

| 0 | 86.7 | >80 |

| 1 x 10⁻⁵ | >80 | >80 |

| 1 x 10⁻⁴ | ~55 | ~75 |

| 1 x 10⁻³ | 16.5 | >60 |

| Data derived from micro-flotation studies on single minerals. tandfonline.comtandfonline.com |

At lower dosages (typically below 500 g/t), disodium sulfanide can also be used to depress zinc sulfide (sphalerite) and iron sulfides like pyrite and pyrrhotite. molycop.com At much higher concentrations, it can act as a general depressant for all sulfide minerals, a technique used in reverse flotation where the gangue is floated away from the valuable minerals. molycop.com

Activation

In its role as an activator, disodium sulfanide is primarily used as a "sulfidizing" agent. wit-stone.com This application is crucial for the flotation of oxidized base metal ores, such as those of copper, lead, and zinc, which are not readily floatable with standard sulfhydryl collectors. 911metallurgist.com When added to a pulp containing oxidized minerals (e.g., malachite, cerussite), the sulfide ions from disodium sulfanide react with the mineral surface. wit-stone.com911metallurgist.com This reaction forms a thin layer of a metal sulfide on the particle surface. 911metallurgist.com This newly formed sulfide coating behaves like a primary sulfide mineral, allowing for the effective adsorption of collectors and enabling flotation. wit-stone.com911metallurgist.com This sulfidization process can significantly improve metal recovery, with studies showing potential copper recovery rates of 80-90% from oxidized ores. wit-stone.com

The table below summarizes the dual role of disodium sulfanide in flotation.

| Mineral | Reagent Effect | Application |

| Chalcopyrite (CuFeS₂) | Depression | Separation from Molybdenite ustb.edu.cnmdpi.com |

| Pyrite (FeS₂) | Depression | Separation from valuable sulfides molycop.comustb.edu.cn |

| Bismuthinite (Bi₂S₃) | Depression | Separation from Molybdenite tandfonline.comresearchgate.net |

| Sphalerite (ZnS) | Depression | Selective lead-zinc flotation molycop.comcetjournal.it |

| Oxidized Copper Minerals | Activation | Flotation of non-sulfide copper ores wit-stone.com |

| Oxidized Lead Minerals | Activation | Flotation of non-sulfide lead ores 911metallurgist.com |

| Pyrite (FeS₂) | Activation | Gold recovery from pyrite tails researchgate.net |

Interestingly, disodium sulfanide can also activate certain sulfide minerals under specific conditions. In some copper-gold processing plants, pyrite that was initially depressed during copper flotation is subsequently re-floated to recover associated gold. researchgate.net The addition of disodium sulfanide in this stage has been found to promote pyrite flotation by forming elemental sulfur and polysulfides on its surface, which increases its hydrophobicity. researchgate.net

The dual effects of disodium sulfanide are highly dependent on pulp potential, as demonstrated in studies on chalcopyrite.

| Pulp Potential (Eh) vs. Ag/AgCl | Chalcopyrite Recovery (%) at 10⁻³ mol/L Na₂S | Effect |

| -420 mV | ~40 | Partial Flotation |

| -300 mV | ~25 | Depression |

| -200 mV | ~15 | Maximum Depression |

| 0 mV | ~30 | Increased Flotation |

| +100 mV | ~60 | Activation/Flotation |

| Data adapted from research on the dual effects of sodium sulfide on chalcopyrite flotation at pH 12. ustb.edu.cn |

This complex behavior underscores the importance of careful control over process chemistry to achieve the desired metallurgical outcome when using disodium sulfanide. Its ability to selectively render minerals either floatable or non-floatable makes it an indispensable tool in modern mineral processing. wit-stone.comustb.edu.cn

Future Research Perspectives and Uncharted Territories

Innovations in Green Chemistry Approaches for Disodium (B8443419) Sulfanide Synthesis and Utilization

The traditional production of disodium sulfanide, often involving the carbothermic reduction of sodium sulfate (B86663) with coal, presents environmental challenges, including significant carbon dioxide emissions and the generation of pollutants like hydrogen sulfide (B99878) and sulfur dioxide. mdpi.comresearchgate.net In the pursuit of sustainability, researchers are actively exploring greener and more eco-friendly synthesis routes.

One promising "green" approach involves the use of hydrogen as a reducing agent for sodium sulfate. mdpi.comresearchgate.net This method facilitates the valorization of sodium sulfate, a common industrial byproduct, into valuable disodium sulfanide. mdpi.comresearchgate.net To overcome challenges like low-temperature eutectic formation, novel processes are being developed, such as using a dilute-phase fluidized system with external circulation of Na2S to increase the reaction temperature and enhance the reduction rate. mdpi.com Another innovative and environmentally friendly method is the metathetic reaction between lithium salts and sodium sulfide, which is both economical and scalable. rsc.orgrsc.org

Beyond synthesis, green chemistry principles are also being applied to the utilization of disodium sulfanide. In the textile industry, its use as a bleaching, dechlorinating, and desulfurizing agent for cotton is well-established. jamgroupco.com Similarly, in the pulp and paper industry, it plays a crucial role in the Kraft process by breaking down lignin (B12514952), leading to stronger pulp and more sustainable production practices. jamgroupco.commarketresearchfuture.com The use of low-iron content sodium sulfide in the leather tanning process is another step towards minimizing the environmental impact of wastewater produced. jamgroupco.com

Recent research also highlights the potential of disodium sulfanide as a "green" precursor in the synthesis of other materials. For instance, it has been used to prepare PbS quantum dots, offering a less noxious alternative to other sulfur sources. pku.edu.cn The development of environmentally benign catalysts and the use of green solvents are central to these new synthetic methodologies. mdpi.com

Exploration of Disodium Sulfanide in Catalysis and Electrocatalysis

Disodium sulfanide is emerging as a significant compound in the fields of catalysis and electrocatalysis, with research exploring its role in various chemical transformations and energy storage applications.